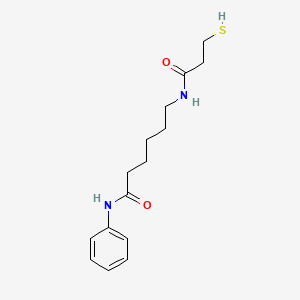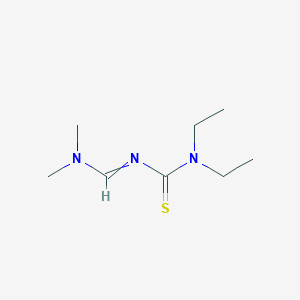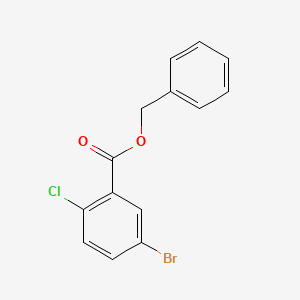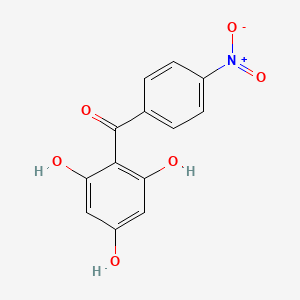
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a hexanamide chain, and a sulfanylpropanamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-6-(3-sulfanylpropanamido)hexanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the preparation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with the hexanamide derivative in the presence of a palladium catalyst.
Addition of the Sulfanylpropanamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-Phenyl-6-(3-sulfanylpropanamido)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylhexanamide: Lacks the sulfanylpropanamido group, making it less reactive in certain chemical reactions.
N-Phenyl-6-(3-hydroxypropanamido)hexanamide: Contains a hydroxy group instead of a sulfanyl group, leading to different reactivity and biological activity.
Uniqueness
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Número CAS |
824970-12-9 |
|---|---|
Fórmula molecular |
C15H22N2O2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-phenyl-6-(3-sulfanylpropanoylamino)hexanamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(10-12-20)16-11-6-2-5-9-15(19)17-13-7-3-1-4-8-13/h1,3-4,7-8,20H,2,5-6,9-12H2,(H,16,18)(H,17,19) |
Clave InChI |
ATNBAEFZGVUQFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)


![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)

![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
